

2-Ethyl-2-adamantyl acrylate CAS number and properties

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Compound of Interest

Compound Name: 2-Ethyl-2-adamantyl acrylate

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An In-Depth Technical Guide to **2-Ethyl-2-adamantyl acrylate** (EAA) for Advanced Material Applications

Introduction

2-Ethyl-2-adamantyl acrylate (EAA), identified by CAS Number 303186-14-3, is a specialized acrylate monomer that has garnered significant attention in the fields of polymer chemistry and advanced materials science.^{[1][2][3]} Its molecular architecture, which uniquely combines a reactive acrylate functional group with a bulky, rigid, and hydrophobic 2-ethyl-2-adamantyl moiety, imparts a set of highly desirable properties to the polymers derived from it.^[4] This guide serves as a technical resource for researchers, scientists, and professionals in drug development and material science, offering a comprehensive overview of EAA's properties, synthesis, characterization, and applications, with a particular focus on its pivotal role in the formulation of chemically amplified photoresists for semiconductor manufacturing.^{[5][6]}

Physicochemical Properties and Molecular Structure

The distinct properties of EAA are a direct consequence of its hybrid structure. The acrylate group provides a site for free-radical polymerization, allowing it to be incorporated into polymer chains.^[4] The adamantyl group, a diamondoid cage structure, introduces significant steric bulk, high thermal stability, and hydrophobicity. This combination is critical for its primary

applications, influencing solubility, reactivity, and the mechanical properties of the resulting polymers.[\[4\]](#)[\[7\]](#)

Molecular Structure:

Caption: Chemical structure of **2-Ethyl-2-adamantyl acrylate**.

Table 1: Core Physicochemical Properties of **2-Ethyl-2-adamantyl acrylate**

Property	Value	Reference(s)
CAS Number	303186-14-3	[1] [2] [3] [8]
Molecular Formula	C ₁₅ H ₂₂ O ₂	[1] [2] [3] [4]
Molecular Weight	234.33 g/mol	[1] [2] [3] [9]
Appearance	Colorless to pale yellow liquid or white powder	[4] [6]
Boiling Point	301.9 °C at 760 mmHg (Predicted)	[1] [8] [9]
Density	~1.06 g/cm ³ (Predicted)	[1] [8] [9]
Flash Point	123.0 °C (Predicted)	[1] [9] [10]
Refractive Index	~1.517 (Predicted)	[1] [9]
IUPAC Name	(2-ethyltricyclo[3.3.1.1 ^{3,7}]decan-2-yl) prop-2-enoate	[2]

Synthesis and Mechanism

The synthesis of adamantyl-based (meth)acrylates is a critical process for supplying high-purity monomers for the microelectronics industry.[\[5\]](#) The most common and direct route to EAA is the esterification of 2-ethyl-2-adamantanol with an activated acrylic acid derivative, such as acryloyl chloride.

Causality in Experimental Design: The choice of reagents and conditions is paramount for achieving high yield and purity. A non-nucleophilic base, such as pyridine, is often used to scavenge the HCl byproduct generated during the reaction with acryloyl chloride, driving the equilibrium towards the product.^[5] The inclusion of a polymerization inhibitor is crucial, as acrylate monomers are highly susceptible to spontaneous polymerization, especially at elevated temperatures. The reaction is typically performed at low temperatures to control the exothermic reaction and minimize side products.

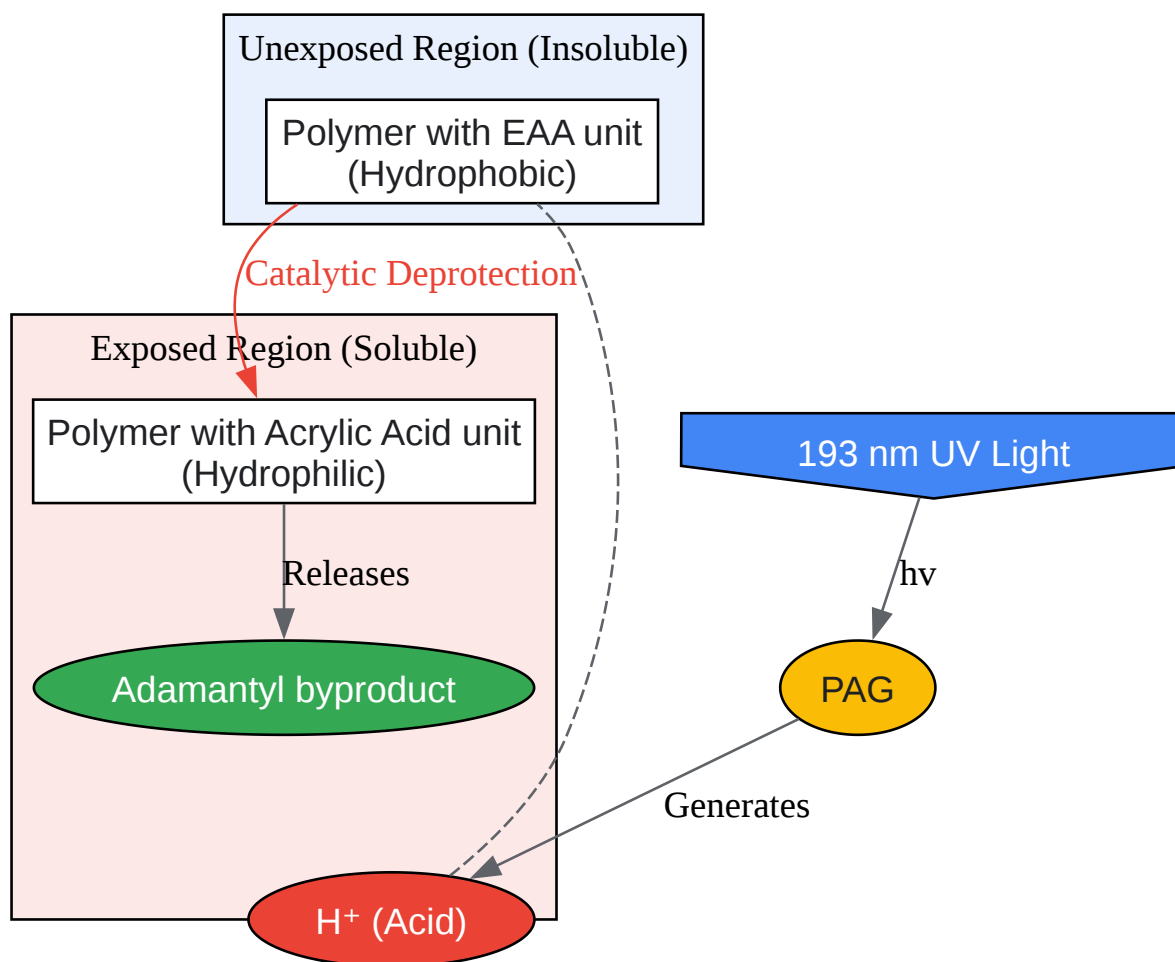
Experimental Protocol: Synthesis of 2-Ethyl-2-adamantyl acrylate

This protocol is a representative method based on established procedures for adamantyl (meth)acrylate synthesis.^{[5][11][12]}

- **Reactor Setup:** Equip a dry, three-necked round-bottom flask with a magnetic stirrer, a dropping funnel, a thermometer, and a nitrogen inlet.
- **Reagent Charging:** Under a nitrogen atmosphere, dissolve 2-ethyl-2-adamantanol (1 equivalent) and a suitable base such as pyridine (1.2 equivalents) in a dry, aprotic solvent (e.g., anhydrous dichloromethane or THF). Add a radical inhibitor like 4-methoxyphenol (MEHQ, ~200 ppm).
- **Cooling:** Cool the reaction mixture to 0 °C using an ice bath.
- **Acryloylation:** Add acryloyl chloride (1.1 equivalents), dissolved in the same dry solvent, dropwise to the stirred solution via the dropping funnel, ensuring the temperature does not exceed 5 °C.
- **Reaction:** After the addition is complete, allow the mixture to slowly warm to room temperature and stir for 12-24 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography (GC).
- **Workup:** Quench the reaction by adding a saturated aqueous solution of sodium bicarbonate. Transfer the mixture to a separatory funnel and separate the organic layer.
- **Purification:** Wash the organic layer sequentially with 1M HCl, saturated sodium bicarbonate solution, and brine. Dry the organic phase over anhydrous magnesium sulfate, filter, and

concentrate under reduced pressure.

- Final Purification: Purify the crude product by column chromatography on silica gel or by vacuum distillation to yield pure **2-Ethyl-2-adamantyl acrylate**.



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